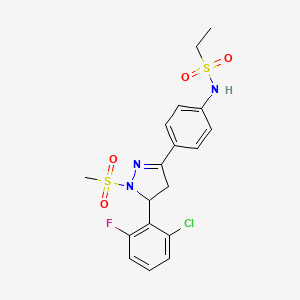
N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that provide insights into potential pathways for synthesizing N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide. For instance, the work by Mamedov et al. (2016) demonstrates a novel one-pot synthetic approach that could be applicable to the synthesis of oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, suggesting a method that might be adapted for our compound of interest (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be elucidated using techniques such as X-ray diffraction and DFT calculations. Sun et al. (2021) provide an example with their study on a furan-thiomorpholine derivative, where they analyzed the crystal structure and performed vibrational property studies and DFT calculations (Sun et al., 2021).
Chemical Reactions and Properties
The compound's reactivity and chemical behavior can be inferred from studies on similar molecules. Bhunia et al. (2017) explored N,N'-bisoxalamides in catalytic activities, which could provide insights into the potential reactivity of this compound under certain conditions (Bhunia et al., 2017).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in various environments. The study by Zhao and Zhou (2009) on a furan-carboxamide derivative provides a good reference point for understanding how structural features might influence these properties (Zhao & Zhou, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for undergoing specific chemical reactions, are essential aspects of the compound's analysis. The work by Pimenova et al. (2003) on the synthesis and reactions of a related compound offers valuable insights into the types of chemical transformations that might be expected for this compound (Pimenova et al., 2003).
Applications De Recherche Scientifique
Catalytic Activity in Chemical Synthesis
N,N'-Bis(furan-2-ylmethyl)oxalamide and related compounds have been found to enhance catalytic activity in copper-catalyzed coupling reactions. This includes the N-arylation of anilines and cyclic secondary amines, highlighting the potential of such compounds in facilitating chemical syntheses and producing pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).
Antimicrobial Activities
Azole derivatives starting from furan-2-carbohydrazide, a compound structurally related to N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide, have been synthesized and shown to exhibit antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Fluorescence and Photophysical Properties
Compounds based on furan-fused and fluorinated structures have been designed for their photophysical properties, including intense blue light emission and high photoluminescence quantum yield. This indicates potential uses in the development of optoelectronic devices and luminescent materials (Liu, Gong, Cimrová, Výprachtický, Liu, Luo, Yuan, Hu, Su, & Zou, 2019).
Nitric Oxide Delivery
Furoxans, a class related to oxalamides, have been explored for their ability to donate nitric oxide in response to specific stimuli. Polymeric micelles bearing furoxan moieties were shown to release nitric oxide in response to cysteine, offering a novel approach for nitric oxide delivery for therapeutic purposes (Hasegawa, Wang, Chen, Uyama, & van der Vlies, 2016).
Detection of Toxic Oxoanions
Metal-organic frameworks (MOFs) incorporating furan-2,5-dicarboxylic acid and oxalate moieties have been synthesized for the detection of toxic oxoanions in aqueous media. These MOFs demonstrate luminescence-based detection with low limits of detection, highlighting the potential for environmental monitoring and safety applications (Singha, Majee, Hui, Mondal, & Mahata, 2019).
Propriétés
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c19-12-3-4-14(13(20)10-12)22-18(25)17(24)21-11-15(16-2-1-7-26-16)23-5-8-27-9-6-23/h1-4,7,10,15H,5-6,8-9,11H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYPEOMMHLJADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)
![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2480934.png)
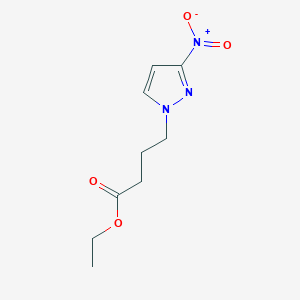
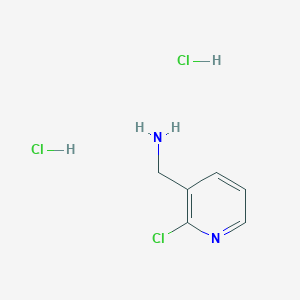

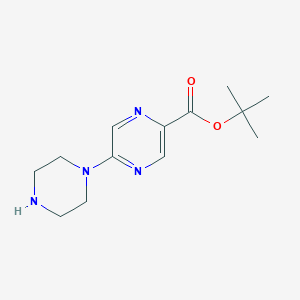
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2480946.png)

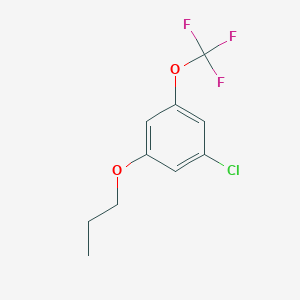
![ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2480949.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)
